molecular formula C12H16O B8454752 6-Methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene

6-Methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene

Cat. No. B8454752
M. Wt: 176.25 g/mol
InChI Key: ZWHPNHBMKJDFAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene is a useful research compound. Its molecular formula is C12H16O and its molecular weight is 176.25 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

6-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C12H16O/c1-9-4-3-5-10-8-11(13-2)6-7-12(9)10/h6-9H,3-5H2,1-2H3

InChI Key

ZWHPNHBMKJDFAL-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2=C1C=CC(=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a dry sealable Schlenk flask under an argon atmosphere 0.0592 g (0.099 mmol) (S,S)-ethylene-1,2-bis(η5 -4,5,6,7-tetrahydro- 1-indenyl)titanium (S)-1,1'-binaphth-2,2'-diolate was dissolved in THF (10 mL). The vessel was degassed by exposure to vacuum (2 x ~10 sec), put under an atmosphere of hydrogen and subsequently cooled to 0° C. in an ice water bath. After equilibration, a solution of n-butyllithium (0.122 mL, 1.58M in hexanes, 0.193 mmol, 1.95 equiv) was added and the mixture was allowed to stir for 10 min. Phenylsilane (0.03 1 mL, 0.243 mmol, 2.5 equiv) and 0.378 g (2.19 mmol, 22 equiv ) 6-methoxy-1-methyl-3,4-dihydronaphthalene were then added. The flask was sealed and the solution moved into a dry box and transferred to a Parr® high pressure reaction vessel containing a magnetic stir bar. The pressure vessel was sealed and moved to a fume hood where it was charged to 1800 psig with hydrogen and placed in an oil bath at 68° C. The reaction mixture was allowed to stir for 132 h. The vessel was cooled to room temperature, vented and opened to air. The reaction mixture was worked up by partitioning between diethyl ether hexane (1/4) and water and separating the layers. The organic extract was concentrated and chromatographed on 50 mL silica gel to yield 0.268 g (1.54 mmol, 70%) of 6-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene with an ee of 94.7%.
[Compound]
Name
(S,S)-ethylene-1,2
Quantity
0.0592 g
Type
reactant
Reaction Step One
[Compound]
Name
titanium (S)-1,1'-binaphth-2,2'-diolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.122 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
0.378 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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